S,S‑Dioxide Moiety: Essential Bioisostere for Activity Retention
In a systematic SAR investigation of 44 tetrahydrothiophene derivatives against Psoroptes cuniculi, the sulfone (S,S‑dioxide) group was identified as an essential structural motif for acaricidal activity. Compounds lacking the sulfone displayed significant loss of potency, with the study explicitly concluding that oxidation to the sulfone is required to achieve activity surpassing the commercial benchmark ivermectin. This directly demonstrates that the target compound, which bears the S,S‑dioxide, is mechanistically privileged over its corresponding thioether or sulfoxide analogs [1].
| Evidence Dimension | Essential pharmacophoric group for acaricidal activity |
|---|---|
| Target Compound Data | S,S‑dioxide present |
| Comparator Or Baseline | Non‑sulfone (thioether/sulfoxide) tetrahydrothiophene derivatives |
| Quantified Difference | Activity lost in non‑sulfone analogs; 16 of 44 sulfone compounds exhibited activity significantly superior to ivermectin, indicating the sulfone is indispensable. |
| Conditions | In vitro acaricidal assay against Psoroptes cuniculi mites. |
Why This Matters
Procurement of the S,S‑dioxide form is mandatory for any program requiring the biological activity associated with this chemotype; the non‑oxidized analog is expected to be inactive.
- [1] Chen D, et al. Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi. RSC Adv. 2025. SAR studies revealed that the sulfone group was an essential structural motif for the acaricidal activity. View Source
